5-Chloro-2-(4-ethoxyphenoxy)nicotinic acid
Description
5-Chloro-2-(4-ethoxyphenoxy)nicotinic acid is a nicotinic acid derivative featuring a chloro substituent at the 5-position and a 4-ethoxyphenoxy group at the 2-position of the pyridine ring.
Properties
IUPAC Name |
5-chloro-2-(4-ethoxyphenoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4/c1-2-19-10-3-5-11(6-4-10)20-13-12(14(17)18)7-9(15)8-16-13/h3-8H,2H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKFXCBYZIKRNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301211596 | |
| Record name | 5-Chloro-2-(4-ethoxyphenoxy)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301211596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228551-82-3 | |
| Record name | 5-Chloro-2-(4-ethoxyphenoxy)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228551-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-(4-ethoxyphenoxy)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301211596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5-Chloro-2-(4-ethoxyphenoxy)nicotinic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds . This reaction employs boron reagents and palladium catalysts under mild conditions, making it suitable for the synthesis of complex organic molecules . Industrial production methods often involve bulk custom synthesis and procurement to meet specific research needs .
Chemical Reactions Analysis
5-Chloro-2-(4-ethoxyphenoxy)nicotinic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the chlorine atom in the compound.
Coupling Reactions: As mentioned earlier, Suzuki-Miyaura coupling is a key reaction for forming carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Chloro-2-(4-ethoxyphenoxy)nicotinic acid is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research on this compound includes its potential therapeutic effects and drug development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Chloro-2-(4-ethoxyphenoxy)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and research focus .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the phenoxy group or pyridine ring. Key examples include:
(a) 5-Chloro-2-(3-ethylphenoxy)nicotinic acid
- Molecular Weight : 277.7 g/mol .
- Substituents: A 3-ethylphenoxy group replaces the 4-ethoxyphenoxy moiety.
(b) 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid
- Molecular Weight : 264.66 g/mol .
- Substituents: A methyl-substituted pyridinyloxy group replaces the phenoxy group.
- Significance : The nitrogen in the pyridine ring may enhance hydrogen bonding, influencing receptor interactions.
(c) 5-Fluoro-2-hydroxynicotinic acid
- Similarity Score : 0.79 (structural similarity) .
- Substituents : Fluoro and hydroxyl groups at the 5- and 2-positions.
(d) 6-Chloro-2-hydroxynicotinic acid
- Similarity Score : 0.71 .
- Substituents : Chloro and hydroxyl groups at the 6- and 2-positions.
- Significance : Positional isomerism of the chloro group may alter electronic distribution and biological target specificity.
Physicochemical Properties
Limited melting point (mp) and solubility data are available for analogs:
- Trends : Electron-donating groups (e.g., methoxy) lower melting points compared to electron-withdrawing substituents (e.g., chloro) .
Biological Activity
5-Chloro-2-(4-ethoxyphenoxy)nicotinic acid is a derivative of nicotinic acid, characterized by the presence of a chlorine atom, an ethoxy group, and a phenoxy moiety. This compound has garnered attention for its potential biological activities, particularly in modulating various biochemical pathways and influencing enzyme activity. This article reviews the current understanding of its biological activity, including synthesis methods, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves multi-step reactions, including Suzuki-Miyaura coupling reactions that facilitate the formation of carbon-carbon bonds between aryl halides and boronic acids. The presence of the carboxylic acid group suggests potential for further transformations, such as esterification or amidation, enhancing its utility in chemical synthesis.
Biological Activity Overview
This compound exhibits significant biological activity through its interactions with specific enzymes and proteins. Key areas of biological activity include:
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
- Enzyme Interaction Studies : Research indicates that this compound may serve as a lead for developing pharmaceuticals targeting specific biological pathways. Its ability to modulate enzyme activity suggests potential applications in treating metabolic disorders.
- Antimicrobial Activity : In studies involving derivatives of nicotinic acid, certain compounds demonstrated significant antibacterial properties against pathogenic strains, highlighting the importance of structural modifications in enhancing efficacy .
- Molecular Docking Studies : Molecular docking analyses have been employed to predict the binding affinity of this compound with various biological targets, providing insights into its mechanism of action at the molecular level.
Comparative Analysis with Similar Compounds
This compound can be compared with other nicotinic acid derivatives based on structural characteristics and biological activities. Notable similar compounds include:
| Compound Name | Structural Features | Notable Activity |
|---|---|---|
| 2-{4-[(7-Chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid | Chloroquinoxaline moiety | Potent antitumor agent |
| Acylhydrazones derived from nicotinic acid | Various substitutions on hydrazone | Antibacterial against Gram-positive bacteria |
| 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives | Oxadiazoline ring structure | High antimicrobial activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
